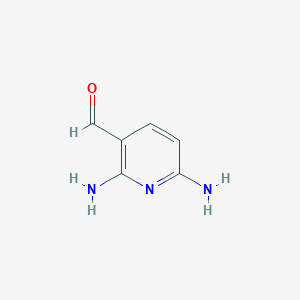

2,6-Diaminonicotinaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

151510-21-3 |

|---|---|

Molecular Formula |

C6H7N3O |

Molecular Weight |

137.14 g/mol |

IUPAC Name |

2,6-diaminopyridine-3-carbaldehyde |

InChI |

InChI=1S/C6H7N3O/c7-5-2-1-4(3-10)6(8)9-5/h1-3H,(H4,7,8,9) |

InChI Key |

YDVDHHVHCIAGAJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=NC(=C1C=O)N)N |

Canonical SMILES |

C1=CC(=NC(=C1C=O)N)N |

Synonyms |

3-Pyridinecarboxaldehyde,2,6-diamino-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Diaminonicotinaldehyde

Strategies from Pyridine (B92270) Derivatives

A foundational approach to synthesizing 2,6-Diaminonicotinaldehyde begins with the pyridine molecule itself. A common strategy involves first introducing the amino groups onto the pyridine ring, followed by the installation of the aldehyde functional group.

A key intermediate in this pathway is 2,6-diaminopyridine (B39239). The synthesis of this compound from pyridine can be achieved through the Chichibabin reaction. This classic amination reaction involves treating pyridine with sodium amide (NaNH₂) in a solvent like liquid ammonia (B1221849) or an inert high-boiling organic solvent. The reaction proceeds via nucleophilic substitution to introduce amino groups, primarily at the 2- and 6-positions of the pyridine ring google.com.

Once 2,6-diaminopyridine is obtained, the next critical step is the introduction of an aldehyde group at the 3-position (a formylation reaction). Several methods can be employed for the formylation of activated aromatic rings like 2,6-diaminopyridine:

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The highly electron-rich nature of the 2,6-diaminopyridine ring facilitates electrophilic substitution at the 3-position to yield the target aldehyde.

Gattermann Reaction: This method can introduce a formyl group using hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.

Duff Reaction: Hexamethylenetetramine can serve as the formylating agent in the presence of an acid, which is another viable option for activated rings.

The choice of method depends on factors such as substrate reactivity, desired yield, and reaction conditions. The presence of two strongly activating amino groups directs the formylation regioselectively to the C-3 position.

Conversion Pathways from Pyridine-2,6-dicarboxylic Acid and Its Derivatives

Pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid) serves as another important precursor for complex pyridine derivatives atamanchemicals.com. The conversion of this diacid to this compound is a multi-step process requiring the transformation of both carboxylic acid groups into amino groups and the subsequent introduction of an aldehyde group. However, a more plausible route involves converting the carboxylic acid groups into a different functionality that can then be reduced to an aldehyde.

A hypothetical pathway could begin with the conversion of pyridine-2,6-dicarboxylic acid into its corresponding diacyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride nih.govresearchgate.net. This highly reactive intermediate can then be converted into pyridine-2,6-dicarboxamide by treatment with ammonia. The resulting diamide (B1670390) can undergo a Hofmann rearrangement, using a reagent like bromine in a sodium hydroxide (B78521) solution, to convert the two amide groups into amino groups, yielding 2,6-diaminopyridine. From this intermediate, formylation at the 3-position can be carried out as described in section 2.1.

A more direct, though challenging, pathway involves the partial and selective reduction of one of the carboxylic acid groups of a pyridine-2,6-dicarboxylic acid derivative to an aldehyde. Direct reduction of a carboxylic acid to an aldehyde is difficult as the reaction often proceeds to the primary alcohol. Therefore, the acid is typically converted to a more easily reducible derivative first.

Common strategies include:

Rosenmund Reduction: This method involves the catalytic hydrogenation of an acyl chloride. For this to be applied, one of the carboxylic acid groups in pyridine-2,6-dicarboxylic acid would first need to be selectively converted to its acyl chloride.

Weinreb Amide Reduction: A robust method for aldehyde synthesis involves converting the carboxylic acid to a Weinreb amide (N-methoxy-N-methyl amide). This intermediate can then be treated with a hydride reducing agent, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄), to form a stable chelated intermediate which, upon acidic workup, yields the aldehyde without over-reduction to the alcohol.

Ester Reduction: The dicarboxylic acid can be converted to a diester. Selective reduction of one ester group to an aldehyde can be achieved at low temperatures using specific reducing agents like DIBAL-H.

The table below summarizes these reduction methods.

| Method | Starting Derivative | Key Reagents | Key Features |

| Rosenmund Reduction | Acyl Chloride | H₂, Pd/BaSO₄, quinoline-sulfur | Catalytic hydrogenation; catalyst is poisoned to prevent over-reduction to the alcohol. |

| Weinreb Amide Reduction | Weinreb Amide | 1. DIBAL-H or LiAlH₄2. H₃O⁺ workup | Forms a stable intermediate that prevents over-reduction; generally high yielding. |

| Ester Reduction | Ester | DIBAL-H (at low temp, e.g., -78 °C) | Requires careful temperature control to stop the reaction at the aldehyde stage. |

General Considerations in Nicotinaldehyde Synthesis from Nitrile Precursors

A highly effective route to aldehydes involves the reduction of a nitrile. In the context of this compound synthesis, the precursor would be 2,6-diaminonicotinonitrile. This approach is often favored due to the clean conversion and availability of suitable reducing agents.

The Stephen aldehyde synthesis is a classic and widely used method for this transformation wikipedia.orgdrugfuture.com. This reaction involves two main stages:

Iminium Salt Formation: The nitrile is treated with anhydrous tin(II) chloride (SnCl₂) and gaseous hydrogen chloride (HCl) in an inert solvent like ethyl acetate. The nitrile is reduced by the tin(II) chloride to form an aldimine-tin chloride complex ([R-CH=NH₂]⁺[SnCl₃]⁻), which precipitates from the solution byjus.com. Electron-donating groups on the aromatic ring, such as the amino groups in 2,6-diaminonicotinonitrile, facilitate the formation of this intermediate adduct wikipedia.org.

Hydrolysis: The resulting iminium salt is then hydrolyzed with water to yield the final aldehyde product byjus.comcareers360.com.

An alternative to the Stephen reaction is the use of diisobutylaluminium hydride (DIBAL-H) as the reducing agent careers360.com. DIBAL-H reduces the nitrile to an imine intermediate, which is then hydrolyzed during aqueous workup to produce the aldehyde. This method is often preferred for its milder conditions and broader functional group tolerance.

The following table outlines the key aspects of nitrile-to-aldehyde conversions.

| Reaction Name/Method | Key Reagents | Intermediate | Notes |

| Stephen Aldehyde Synthesis | 1. SnCl₂, HCl2. H₂O | Iminium salt complex | Particularly effective for aromatic nitriles drugfuture.combyjus.com. |

| DIBAL-H Reduction | 1. DIBAL-H (low temp)2. H₂O or mild acid | Imine-aluminum complex | Requires careful control of stoichiometry and temperature to avoid reduction to the amine. |

Chemical Reactivity and Derivatization Pathways of 2,6 Diaminonicotinaldehyde

Reactions Involving the Aldehyde Functional Group of 2,6-Diaminonicotinaldehyde

The aldehyde group in this compound is a primary site for a variety of chemical transformations, including condensation, oxidation, and reduction reactions. These reactions allow for the modification of the aldehyde moiety to introduce new functional groups and extend the molecular framework.

The aldehyde group of this compound readily undergoes condensation reactions with various nucleophiles. A prominent example is the reaction with compounds containing an active methylene (B1212753) group, known as the Knoevenagel condensation. wikipedia.org In this reaction, the aldehyde condenses with a compound flanked by two electron-withdrawing groups, such as malononitrile (B47326) or diethyl malonate, typically in the presence of a basic catalyst like piperidine (B6355638) or an ammonium (B1175870) salt. nih.gov This reaction proceeds through a nucleophilic addition to the aldehyde carbonyl, followed by dehydration to yield a new carbon-carbon double bond. For instance, the condensation of an aromatic aldehyde with malononitrile is a well-established method for the synthesis of α,β-unsaturated nitriles. nih.gov While specific studies on this compound are not extensively documented, the condensation of a related isomer, 4,6-diaminonicotinaldehyde (B1627570), with 2,6-dichlorophenylacetonitrile (B146609) has been reported, suggesting similar reactivity for the 2,6-diamino isomer. acs.org

Another significant condensation reaction is the formation of Schiff bases (imines) through reaction with primary amines. This reaction involves the nucleophilic attack of the amine on the aldehyde carbonyl, followed by the elimination of a water molecule. The resulting imine can be a stable product or an intermediate for further reactions.

Table 1: Representative Condensation Reactions of Aromatic Aldehydes

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Benzaldehyde | Malononitrile | Piperidine | Benzylidenemalononitrile |

| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | Ammonium Acetate | Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate |

| This compound | Primary Amine (R-NH₂) | Acidic/Basic | Schiff Base |

This table presents illustrative examples of condensation reactions that are expected to be applicable to this compound based on the general reactivity of aromatic aldehydes. Specific experimental data for this compound is limited.

The aldehyde functional group of this compound can be oxidized to the corresponding carboxylic acid, 2,6-diaminonicotinic acid. This transformation is a common reaction in organic synthesis and can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions is crucial to ensure the selective oxidation of the aldehyde without affecting the amino groups or the pyridine (B92270) ring.

Common oxidizing agents for aldehydes include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The oxidation with potassium permanganate is typically carried out in neutral or alkaline conditions, followed by acidification to yield the carboxylic acid. The reaction progress can often be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide precipitate.

Table 2: Potential Oxidation Reactions of this compound

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Aqueous, neutral or alkaline | 2,6-Diaminonicotinic Acid |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia (B1221849) | 2,6-Diaminonicotinic Acid |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0°C to room temp. | 2,6-Diaminonicotinic Acid |

This table outlines potential oxidation pathways for this compound based on established methods for aldehyde oxidation. Specific documented examples for this compound are scarce.

The aldehyde group of this compound can be readily reduced to a primary alcohol, (2,6-diaminopyridin-3-yl)methanol. This reduction can be accomplished using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common.

Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or amides under standard conditions. The reaction is usually performed in an alcoholic solvent such as methanol (B129727) or ethanol. Lithium aluminum hydride is a much stronger reducing agent and will also reduce a wider range of functional groups. It is typically used in aprotic solvents like diethyl ether or tetrahydrofuran, followed by a careful aqueous workup.

Table 3: Potential Reduction Reactions of this compound

| Reducing Agent | Typical Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | (2,6-Diaminopyridin-3-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | (2,6-Diaminopyridin-3-yl)methanol |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Ethanol or Acetic Acid | (2,6-Diaminopyridin-3-yl)methanol |

This table illustrates common reduction methods that are expected to be effective for this compound. Detailed experimental studies on this specific compound are not widely available.

Transformations of the Amino Groups in this compound

The two amino groups in this compound are nucleophilic and can undergo a variety of reactions, including acylation and alkylation. These transformations are useful for introducing new substituents and modifying the electronic properties of the pyridine ring.

The amino groups of this compound can be acylated to form the corresponding amides. This reaction is typically carried out using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct. nih.gov For example, reaction with acetic anhydride (B1165640) would yield the corresponding N,N'-diacetyl-2,6-diaminonicotinaldehyde. The extent of acylation (mono- or di-acylation) can sometimes be controlled by the stoichiometry of the acylating agent and the reaction conditions.

Table 4: Potential Acylation Reactions of this compound

| Acylating Agent | Base | Product (assuming di-acylation) |

| Acetic Anhydride | Pyridine | N,N'-(3-formylpyridine-2,6-diyl)diacetamide |

| Benzoyl Chloride | Triethylamine | N,N'-(3-formylpyridine-2,6-diyl)dibenzamide |

This table provides examples of expected acylation reactions of this compound based on the known reactivity of aromatic amines. Specific literature on this compound is limited.

The amino groups of this compound can also undergo alkylation with alkyl halides or other alkylating agents. This reaction introduces alkyl groups onto the nitrogen atoms, leading to the formation of secondary and tertiary amines. The reaction is typically performed in the presence of a base to deprotonate the amino group, increasing its nucleophilicity. The degree of alkylation can be challenging to control and may result in a mixture of mono-, di-, and even quaternary ammonium salts.

Table 5: Potential Alkylation Reactions of this compound

| Alkylating Agent | Base | Potential Products |

| Methyl Iodide | Potassium Carbonate | Mono- and di-methylated derivatives |

| Benzyl Bromide | Sodium Hydride | Mono- and di-benzylated derivatives |

This table illustrates potential alkylation pathways for this compound. The product distribution can vary depending on the reaction conditions.

Explorations of Pyridine Ring Modifications via this compound Intermediates

Comprehensive searches of chemical literature and databases did not yield specific information regarding the synthesis, chemical reactivity, or derivatization pathways of this compound. This particular chemical compound does not appear to be a commonly utilized intermediate in synthetic chemistry, and as such, there is no available research detailing the modifications of its pyridine ring.

The reactivity of the pyridine ring is influenced by its substituents. In the hypothetical case of this compound, the presence of two amino groups and an aldehyde group would significantly affect the electron density and reactivity of the pyridine core. The amino groups are strong activating groups, donating electron density to the ring and making it more susceptible to electrophilic substitution. Conversely, the aldehyde group is a deactivating group, withdrawing electron density. The interplay of these opposing electronic effects would dictate the regioselectivity of any potential ring modification reactions.

While no direct examples involving this compound are available, the chemical literature on related diaminopyridine derivatives provides some insight into potential, though unconfirmed, reaction pathways. For instance, the amino groups on a pyridine ring can direct electrophilic substitution to the positions ortho and para to them. However, in the case of this compound, these positions are already substituted.

Furthermore, the amino groups themselves can be subject to a variety of chemical transformations, such as diazotization, which could then be followed by substitution to introduce a range of functionalities onto the pyridine ring. Again, no specific examples of such reactions with this compound have been documented.

Given the lack of available data, any discussion on the pyridine ring modifications of this compound would be purely speculative. The synthesis of this starting material itself is not described in the surveyed literature, which is a necessary prerequisite for any subsequent reactivity studies. Therefore, this section cannot be substantiated with detailed research findings or data tables as the foundational information is absent from the public domain of scientific research.

Applications of 2,6 Diaminonicotinaldehyde in Advanced Organic Synthesis

Role in the Construction of Complex Organic Molecules

The aldehyde functionality in 2,6-diaminonicotinaldehyde serves as a crucial reactive site for the construction of larger, more complex organic molecules. Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions makes it a valuable precursor in multistep syntheses. The presence of the two amino groups can also influence the reactivity and electronic properties of the aldehyde, potentially leading to unique reactivity profiles.

One of the key applications of analogous pyridine (B92270) aldehydes is in the synthesis of macrocyclic structures. For instance, 2,6-diformylpyridine is a widely used precursor in the template-assisted synthesis of macrocycles through condensation with various diamines. nih.govresearchgate.net By analogy, this compound could be employed in similar condensation reactions, where the aldehyde group reacts with a suitable difunctional reagent to form a macrocyclic ring. The amino groups on the pyridine ring could either be protected during this process or participate in subsequent functionalization of the resulting macrocycle.

The following table illustrates the types of macrocyclization reactions that similar pyridine aldehydes undergo, suggesting the potential of this compound in this area.

| Reactants | Product Type | Reference |

| 2,6-Diformylpyridine and trans-1,2-Diaminocyclohexane | [2+2] and [4+4] Macrocyclic Schiff bases | researchgate.net |

| 2,6-Diformylpyridine and opposite enantiomers of trans-1,2-diaminocyclopentane and trans-1,2-diaminocyclohexane | Mixed [2+1+1] and [4+2+2] Macrocyclic imines | nih.gov |

Furthermore, the aldehyde group can undergo various other transformations, such as Wittig reactions, aldol condensations, and reductive aminations, to build complex side chains or to link the pyridine core to other molecular fragments. These reactions are fundamental in the assembly of intricate organic structures with potential applications in materials science and medicinal chemistry.

Utility in the Synthesis of Diverse Pyridine-Containing Heterocycles

The 2,6-diaminopyridine (B39239) scaffold, which is the core of this compound, is a well-established precursor for the synthesis of a wide range of pyridine-containing heterocycles. ias.ac.inias.ac.inbohrium.com The two amino groups provide nucleophilic centers that can react with various electrophiles to form new rings fused to the pyridine core. The presence of the aldehyde group adds another layer of synthetic versatility, allowing for subsequent modifications or participation in the cyclization process itself.

A primary application of 2,6-diaminopyridine derivatives is in the synthesis of Schiff bases through condensation with aldehydes. indexcopernicus.comiosrjournals.orgscirp.org In the case of this compound, the intramolecular arrangement of an aldehyde and two amino groups could facilitate the formation of unique heterocyclic systems through self-condensation or reaction with other reagents. The amino groups of this compound can be expected to react with a variety of carbonyl compounds to form imines, which are versatile intermediates for the synthesis of other heterocycles.

The following table presents examples of heterocycles synthesized from 2,6-diaminopyridine, highlighting the potential synthetic routes available for this compound.

| Reactants | Product Type | Reference |

| 2,6-Diaminopyridine and Salicylaldehyde | Schiff Base | iosrjournals.orgscirp.org |

| 2,6-Diaminopyridine and 2-hydroxy-1-naphthaldehyde | Schiff Base | researchgate.net |

| 2-Aminopyridines, Aldehydes, and Diazo Esters | Pyrido[1,2-a]pyrimidin-4-ones | nih.gov |

| 2-Aminopyridine, Aldehyde, and Trimethylsilylcyanide | 3-Aminoimidazo[1,2-a]pyridines | rsc.org |

Moreover, the diamino functionality can be utilized in cyclocondensation reactions with dicarbonyl compounds or their equivalents to construct fused heterocyclic systems, such as pyrido[1,2-a]pyrimidines and other related structures. nih.gov The inherent reactivity of the amino groups, combined with the electrophilic nature of the aldehyde, makes this compound a promising candidate for the one-pot synthesis of complex heterocyclic libraries. The development of synthetic strategies that harness the unique combination of functional groups in this molecule could lead to the discovery of novel compounds with interesting biological activities and material properties. ias.ac.inbohrium.com

Spectroscopic and Analytical Characterization of 2,6 Diaminonicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For derivatives of 2,6-Diaminonicotinaldehyde, both ¹H and ¹³C NMR are employed to confirm the arrangement of atoms.

In ¹H NMR spectroscopy, the chemical shift (δ), multiplicity (splitting pattern), and integration of the signals provide evidence for the structure. For a compound related to this compound, the following proton signals are observed in a DMSO-d6 solvent: a singlet for the aldehyde proton (CHO) typically appears far downfield, around 9.80 ppm. The aromatic protons on the pyridine (B92270) ring appear as doublets, for instance at 7.53 ppm and 7.13 ppm. The protons of the amino groups (NH₂) often present as a broad singlet, seen around 6.17 ppm. rsc.org The chemical environment of each proton dictates its specific chemical shift. youtube.com

Table 1: Representative NMR Data for a this compound Derivative rsc.org

| ¹H NMR (DMSO-d6) | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aldehyde H | 9.80 | s | CHO |

| Aromatic H | 7.53 | d | Pyridine-H |

| Aromatic H | 7.13 | d | Pyridine-H |

| ¹³C NMR (DMSO-d6) | δ (ppm) | Assignment |

| Carbonyl C | 190.9 | C=O |

| Aromatic C | 152.7 | C-N (ring) |

| Aromatic C | 148.3 | C-NH₂ |

| Aromatic C | 131.5 | C-H (ring) |

| Aromatic C | 108.5 | C-CHO |

| Aromatic C | 106.2 | C-NH₂ |

Note: Data is based on a representative derivative and chemical shifts can vary with substitution.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry would be used to confirm its elemental formula (C₆H₇N₃O) by providing a highly accurate mass measurement.

Different ionization techniques can be employed, including Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nih.gov In a typical mass spectrum, the molecule would be expected to show a prominent molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ corresponding to its molecular weight.

Analysis of the fragmentation patterns in MS/MS experiments can further confirm the structure. Common fragmentation pathways for aldehydes include the loss of the carbonyl group (CO) or the entire formyl radical (CHO). The pyridine ring structure is relatively stable, but fragmentation could involve the loss of amino groups or cleavage of the ring itself under higher energy conditions. The characterization of reactive carbonyl species is often accomplished by derivatization to form hydrazones, which are then analyzed by LC/MS. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The N-H stretching vibrations of the two primary amine (-NH₂) groups are expected to appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibration of the aldehyde group is unique and typically appears as two distinct peaks between 2700 and 2900 cm⁻¹. spectroscopyonline.com The strong C=O stretching vibration of the aldehyde is a prominent feature and is expected in the range of 1680-1700 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations from the amino groups would also be present, typically around 1250-1350 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| C-H Stretch | Aldehyde (-CHO) | 2700 - 2900 |

| C=O Stretch | Aldehyde (-CHO) | 1680 - 1700 |

| C=C / C=N Stretch | Aromatic Ring | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu Molecules with conjugated π-systems, like this compound, absorb light in the UV-Vis region, promoting electrons from a lower energy orbital to a higher one. pressbooks.pub The spectrum is a plot of absorbance versus wavelength and is characterized by the wavelength of maximum absorbance (λmax).

The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions. The highly conjugated system of the pyridine ring substituted with two amino groups and an aldehyde group leads to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.ca This results in absorption at longer wavelengths. For the related compound 2,6-Diaminopyridine (B39239), absorption peaks have been observed at 308 nm, 244 nm, and 203 nm. researchgate.net The presence of the carbonyl group in this compound would also introduce a weaker n → π* transition, typically observed at a longer wavelength than the more intense π → π* transitions. masterorganicchemistry.com

Elemental Analysis for Compositional Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to confirm the compound's purity and empirical formula.

For this compound, the molecular formula is C₆H₇N₃O. sigmaaldrich.com The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

Table 3: Theoretical Elemental Composition of this compound (C₆H₇N₃O)

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 6 | 72.066 | 52.55 |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 5.15 |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 30.65 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 11.67 |

| Total | | | 137.142 | 100.00 |

Experimental results from an elemental analyzer that fall within an acceptable margin of error (typically ±0.4%) of these theoretical values provide strong evidence for the proposed molecular formula.

Crystallographic Investigations of Related Pyridine Structures (e.g., Vanadate Hydrates)

While a specific crystal structure for this compound may not be readily available, X-ray crystallography of related pyridine structures provides invaluable insight into the three-dimensional arrangement of atoms in the solid state. This technique can determine bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

For instance, crystallographic studies on organic-inorganic hybrid salts containing pyridine derivatives, such as bis[4-(dimethylamino)pyridinium] aquabis(oxalato)oxidovanadate(IV) dihydrate, reveal detailed structural information. nih.gov In such structures, the vanadium atom can have a distorted octahedral coordination environment. The pyridine cations are linked to the anionic layers through N—H⋯O hydrogen bonds. nih.gov

Vanadate is particularly useful in the crystallographic investigation of enzymes as it can form stable pentacovalent complexes that mimic the transition state of phosphoryl transfer reactions. nih.gov The study of vanadate hydrates and other solvates of pyridine-containing compounds also helps in understanding the role of solvent molecules in stabilizing the crystal lattice through hydrogen bonding networks. mdpi.com These investigations provide a model for how this compound might pack in a crystal, highlighting the likely formation of extensive hydrogen bonds via its amino and aldehyde groups.

Computational Chemistry and Theoretical Studies on 2,6 Diaminonicotinaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of 2,6-Diaminonicotinaldehyde. DFT is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, offering a balance between accuracy and computational cost. nih.govnih.gov Studies on related pyridine (B92270) derivatives often employ DFT methods, such as B3LYP, to analyze molecular geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. worldscientific.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.netschrodinger.com A smaller gap suggests higher reactivity, as less energy is required for electronic excitation. researchgate.net

For this compound, the distribution of HOMO and LUMO provides insight into the molecule's reactive sites. The HOMO is expected to be localized over the electron-rich regions, such as the amino groups and the pyridine ring, which act as electron donors. Conversely, the LUMO is likely concentrated on the electron-deficient sites, particularly the aldehyde group, which is an electron-accepting region. nih.gov This distribution governs the molecule's behavior in charge transfer interactions. acs.org Theoretical calculations for similar aminopyridine compounds have shown that charge transfer occurs within the molecule, a phenomenon confirmed by HOMO-LUMO energy calculations. nih.gov

Below is an illustrative data table of frontier orbital energies for this compound, as would be calculated using DFT.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.58 | Lowest Unoccupied Molecular Orbital, indicating electron-accepting regions. |

| HOMO | -5.92 | Highest Occupied Molecular Orbital, indicating electron-donating regions. |

| HOMO-LUMO Gap (ΔE) | 4.34 | Energy gap, an indicator of chemical stability and reactivity. |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar aromatic compounds.

Electron density distribution analysis reveals how electrons are shared among atoms in a molecule, providing a detailed picture of the chemical bonding and charge distribution. In substituted pyridine systems, the distribution of electron density is uneven due to the high electronegativity of the nitrogen atom, which generally acts as an electron acceptor within the ring. acs.org The presence of substituents, such as the two amino groups and one aldehyde group in this compound, further influences this distribution.

The amino groups (-NH₂) are strong electron-donating groups, increasing the electron density on the pyridine ring, particularly at the ortho and para positions relative to their location. nih.gov The aldehyde group (-CHO), in contrast, is an electron-withdrawing group, which decreases the electron density on the ring. researchgate.net Computational studies on substituted pyridines have shown that electron-donating groups can increase the electron density around the pyridine nitrogen. nih.gov Molecular Electrostatic Potential (MEP) maps are often used to visualize this charge distribution, highlighting the nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen of the aldehyde group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amino groups, indicating sites for nucleophilic interaction.

An illustrative table of calculated atomic charges, a common output of electron density analysis, is provided below.

| Atom/Group | Calculated Charge (a.u.) | Implication |

| Pyridine Nitrogen (N) | -0.45 | High electron density, nucleophilic character. |

| Amino Group (N) | -0.38 | Electron-donating, increases ring electron density. |

| Aldehyde Carbonyl (O) | -0.52 | High electron density, site for electrophilic attack. |

| Aldehyde Carbonyl (C) | +0.48 | Electron-deficient, site for nucleophilic attack. |

Note: The data in this table is illustrative and represents typical values obtained from population analysis in quantum chemical calculations.

Molecular Modeling for Conformational Analysis and Reactivity Prediction

Molecular modeling encompasses a range of computational techniques used to predict the three-dimensional structures and dynamic behavior of molecules. idc-online.comresearchgate.net It is a vital tool for understanding how a molecule's shape influences its properties and interactions.

Conformational analysis is a key aspect of molecular modeling, focusing on identifying the stable arrangements of atoms (conformers) that a molecule can adopt through rotation around its single bonds. ijpsr.com For a flexible molecule like this compound, which has rotatable bonds associated with the amino and aldehyde groups, identifying the lowest energy conformer is essential for understanding its behavior. nih.gov By systematically exploring the potential energy surface, molecular modeling can determine the most stable conformations and the energy barriers between them. This information is critical as the biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape. ijpsr.com

Furthermore, the electronic parameters derived from quantum chemical calculations are used to predict the chemical reactivity of the molecule. researchgate.net Descriptors such as the HOMO-LUMO gap, electron density, and MEP maps help identify which parts of the molecule are likely to participate in chemical reactions. nih.govresearchgate.net For this compound, the electron-rich amino groups and pyridine nitrogen suggest a susceptibility to electrophilic substitution, while the electron-deficient aldehyde carbon is a prime target for nucleophiles. Computational methods can predict the regioselectivity of such reactions, indicating which atomic site is most likely to be attacked. semanticscholar.org This predictive capability is invaluable for designing new synthetic routes and understanding reaction mechanisms. rsc.org

Research Perspectives on 2,6 Diaminonicotinaldehyde Derivatives in Biological Contexts

General Applications as Building Blocks for Biologically Active Compounds

2,6-Diaminonicotinaldehyde and its isomers are valuable precursors for the synthesis of fused heterocyclic systems, which are often privileged structures in drug discovery. The presence of multiple reactive sites—the aldehyde carbonyl group and the two amino groups—allows for a variety of chemical transformations, leading to diverse molecular architectures.

One of the most significant applications of a diaminonicotinaldehyde isomer is in the synthesis of 1,6-naphthyridin-2(1H)-ones. Specifically, 4,6-diaminonicotinaldehyde (B1627570) undergoes a condensation reaction with substituted phenylacetonitriles to yield these bicyclic heteroaromatic compounds. nih.gov This synthetic strategy has been pivotal in the development of potent inhibitors of protein tyrosine kinases, which are crucial targets in oncology. nih.gov The resulting 1,6-naphthyridin-2(1H)-one core can be further functionalized at various positions to modulate its biological activity and pharmacokinetic properties. nih.gov

Beyond this specific application, the general reactivity of the diaminonicotinaldehyde scaffold allows for its use in the construction of other biologically relevant molecules. For instance, the aldehyde functionality can readily undergo condensation reactions to form Schiff bases, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The amino groups can be acylated, alkylated, or incorporated into larger heterocyclic rings, further expanding the chemical space accessible from this starting material.

Investigation of Interactions with Biomolecules

The biological effects of this compound derivatives are predicated on their interactions with various biomolecules. These interactions can range from specific, high-affinity binding to enzymes and receptors to less specific interactions with nucleic acids or membrane components.

The primary mode of biomolecular interaction for many derivatives of diaminonicotinaldehydes is the inhibition of enzymes, particularly protein kinases. nih.gov The 1,6-naphthyridin-2(1H)-one derivatives synthesized from 4,6-diaminonicotinaldehyde have been shown to bind to the ATP-binding site of protein tyrosine kinases. nih.gov This interaction is highly specific and is driven by a combination of hydrogen bonding and hydrophobic interactions. The nitrogen atoms within the naphthyridine ring system and the exocyclic substituents play a crucial role in forming these interactions with the amino acid residues in the kinase active site. nih.gov

While enzyme inhibition is a major focus, the planar, aromatic nature of many diaminonicotinaldehyde derivatives suggests the potential for intercalation with DNA. Although specific studies on DNA binding of this compound derivatives are not extensively documented, related diaminopyridine structures have been investigated for their ability to interact with nucleic acids.

Furthermore, the amino and aldehyde functionalities, if not cyclized, can participate in various non-covalent interactions with biomolecular targets. The amino groups can act as hydrogen bond donors, while the aldehyde, though often reacted, could potentially form covalent linkages with nucleophilic residues in proteins, such as lysine (B10760008) or cysteine, through Schiff base formation.

Research on Enzyme Inhibition by Related Nicotinaldehyde Derivatives

The exploration of nicotinaldehyde derivatives as enzyme inhibitors has been a fruitful area of research, leading to the discovery of potent and selective agents against various enzymatic targets.

Protein Tyrosine Kinase Inhibition Studies

A significant body of research has focused on the development of protein tyrosine kinase (PTK) inhibitors derived from diaminonicotinaldehydes. nih.gov Protein tyrosine kinases are a large family of enzymes that play a critical role in cellular signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of PTK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

In a notable study, a series of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones were synthesized from 4,6-diaminonicotinaldehyde and evaluated for their ability to inhibit several protein tyrosine kinases. nih.gov These compounds were found to be potent inhibitors of c-Src, a non-receptor tyrosine kinase implicated in cancer progression, with IC50 values in the nanomolar range. nih.gov The study also assessed their activity against the FGF-1 receptor and PDGF-beta receptor tyrosine kinases. nih.gov

The table below summarizes the inhibitory activity of selected 1,6-naphthyridin-2(1H)-one derivatives against different protein tyrosine kinases.

| Compound | Substituent at Position 7 | c-Src IC50 (nM) | FGFR IC50 (nM) | PDGFR IC50 (nM) |

|---|---|---|---|---|

| 1 | -NH(CH2)3NMe2 | 10 | >1000 | 100 |

| 2 | -NH(CH2)4NMe2 | 20 | >1000 | 200 |

| 3 | -NHPhO(CH2)2NMe2 | 80 | >1000 | >10000 |

Structure-Activity Relationship (SAR) Methodologies Applied to Nicotinaldehyde Derivatives

The development of potent and selective enzyme inhibitors from nicotinaldehyde derivatives heavily relies on Structure-Activity Relationship (SAR) studies. SAR methodologies aim to elucidate how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more effective compounds.

For the 1,6-naphthyridin-2(1H)-one series of protein tyrosine kinase inhibitors, systematic modifications of the substituents at the 7-position of the naphthyridine ring have provided valuable SAR insights. nih.gov It was observed that the nature of the side chain at this position significantly impacts both the potency and selectivity of the inhibitors. nih.gov

Key findings from the SAR studies of these 1,6-naphthyridin-2(1H)-ones include:

Importance of a Basic Side Chain: The presence of a basic aliphatic side chain at the 7-position, such as those containing a dimethylamino group, was found to be crucial for potent c-Src inhibition. nih.gov This suggests that an ionic interaction with an acidic residue in the enzyme's active site may contribute to binding.

Influence of Linker Length: The length of the alkyl chain connecting the naphthyridine core to the terminal amino group also influences activity. Variations in the number of methylene (B1212753) units in the linker have been shown to modulate the inhibitory potency. nih.gov

Role of the Phenyl Ring Substituent: The 3-(2,6-dichlorophenyl) group was a constant feature in the most potent compounds, indicating that the steric and electronic properties of this substituent are important for optimal interaction with the kinase. nih.gov

These SAR studies are often complemented by computational modeling techniques, such as molecular docking, to visualize the binding mode of the inhibitors within the enzyme's active site. These models help to rationalize the observed SAR and provide a predictive framework for the design of new analogs with improved properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6-diaminonicotinaldehyde, and how can purity be ensured?

- Methodological Answer :

- Synthesis : Use a two-step reaction starting with nicotinaldehyde derivatives. First, introduce amino groups via nucleophilic substitution under anhydrous conditions (e.g., using NH₃ in ethanol at 60°C). Second, protect the aldehyde group with a trimethylsilyl chloride (TMSCl) to prevent side reactions during amination .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Monitor purity via TLC (Rf ~0.3 in 1:2 ethyl acetate/hexane) and confirm with HPLC (C18 column, 90% aqueous methanol) .

- Characterization : Validate structure using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For example, expect a characteristic aldehyde proton peak at δ 9.8–10.0 ppm in ¹H NMR .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Monitor decomposition temperatures; typical stability is observed up to 150°C .

- pH Stability : Prepare buffered solutions (pH 2–12) and incubate samples at 25°C. Use UV-Vis spectroscopy (λmax ~280 nm) to track degradation over 24 hours. Stability is highest in neutral to slightly acidic conditions (pH 5–7) .

- Light Sensitivity : Store aliquots in amber vials and compare degradation rates under UV (365 nm) vs. dark conditions via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., IR for functional groups, X-ray crystallography for crystal structure). For example, conflicting NMR peaks may arise from tautomerism; use deuterated solvents (DMSO-d₆) to stabilize specific tautomers .

- Statistical Analysis : Apply principal component analysis (PCA) to batch data from different instruments. Outliers may indicate inconsistent sample preparation or instrument calibration .

- Case Study : If fluorescence emission data conflicts with computational predictions (e.g., DFT calculations), re-examine solvent effects or excited-state relaxation pathways using time-resolved spectroscopy .

Q. What strategies optimize the reaction yield of this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst Screening : Test palladium (PdCl₂), copper (CuI), or ligand-free systems. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ in DMF at 80°C achieves ~75% yield .

- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. Use a Design of Experiments (DoE) approach to balance solubility and reactivity .

- Additives : Introduce phase-transfer catalysts (e.g., TBAB) or microwave irradiation to enhance reaction kinetics. Document yields in a comparative table:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| PdCl₂, DMF, 80°C | 68 | 95 |

| CuI, toluene, reflux | 42 | 88 |

| Microwave, 100°C | 81 | 97 |

Q. How can solubility limitations of this compound in aqueous systems be addressed for biological assays?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .

- Pro-drug Design : Synthesize phosphate or acetate derivatives for improved aqueous compatibility. Measure solubility via shake-flask method (USP guidelines) .

- Surfactants : Test polysorbate-80 or PEG-400 at 0.1–1% w/v. Monitor critical micelle concentration (CMC) to avoid assay interference .

Q. What computational tools are effective for modeling the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to predict HOMO-LUMO gaps and charge distribution. Compare with experimental UV-Vis and cyclic voltammetry data .

- Molecular Dynamics (MD) : Simulate solvation dynamics in water or DMSO using GROMACS. Analyze hydrogen-bonding networks to explain reactivity trends .

- Docking Studies : For bioactivity predictions, employ AutoDock Vina to model interactions with target enzymes (e.g., oxidoreductases). Validate with in vitro inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.